molecular formula C31H51N5O10 B8104184 BCN-PEG3-Val-Cit

BCN-PEG3-Val-Cit

Cat. No.: B8104184
M. Wt: 653.8 g/mol
InChI Key: RMZPLJIZEJSIEM-OKKIFYCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCN-PEG3-Val-Cit is a chemical compound widely used in bioconjugation and drug delivery systems. It consists of a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer , and a valine-citrulline (Val-Cit) dipeptide. This compound is particularly notable for its application in click chemistry reactions, especially in the context of antibody-drug conjugates (ADCs) and PROTACs (proteolysis targeting chimeras) .

Synthetic Routes and Reaction Conditions:

  • BCN Synthesis: The BCN group can be synthesized through a series of organic reactions starting from cyclohexene derivatives.

  • PEGylation: The PEG spacer is typically synthesized through the polymerization of ethylene oxide and then functionalized with the BCN group.

  • Val-Cit Coupling: The Val-Cit dipeptide is synthesized through solid-phase peptide synthesis (SPPS) and then coupled to the PEG-BCN linker.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches, ensuring consistent quality and purity.

  • Purification: Purification steps include recrystallization, chromatography, and filtration to achieve the desired purity levels.

Types of Reactions:

  • Click Chemistry: this compound is primarily used in click chemistry reactions, particularly with azides (e.g., DBCO-azide) to form stable triazole rings.

  • Hydrolysis: The Val-Cit dipeptide can undergo hydrolysis under physiological conditions, releasing the drug payload.

Common Reagents and Conditions:

  • Copper(I) Catalyst: Often used in click chemistry reactions to facilitate the cycloaddition.

  • Physiological pH: Hydrolysis of the Val-Cit dipeptide typically occurs at physiological pH.

Major Products Formed:

  • Triazole Products: The primary product of click chemistry reactions involving this compound.

  • Drug Payloads: The release of the drug payload upon hydrolysis of the Val-Cit dipeptide.

Scientific Research Applications

BCN-PEG3-Val-Cit is extensively used in various scientific research fields:

  • Chemistry: Employed in the synthesis of complex molecules and drug conjugates.

  • Biology: Utilized in the study of protein interactions and cellular processes.

  • Medicine: Applied in the development of targeted therapies, particularly in ADCs and PROTACs.

  • Industry: Used in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The compound exerts its effects through bioorthogonal chemistry , where the BCN group reacts with azides in a highly specific and efficient manner. The PEG spacer enhances solubility and stability, while the Val-Cit dipeptide ensures the release of the drug payload in the presence of specific enzymes (e.g., cathepsin B).

Molecular Targets and Pathways:

  • Enzymes: Targets enzymes like cathepsin B for the cleavage of the Val-Cit dipeptide.

  • Cellular Pathways: Involved in the delivery of therapeutic agents to specific cellular targets.

Comparison with Similar Compounds

  • DBCO-PEG4-Me: Another click chemistry reagent with a similar structure but different PEG length.

  • Azido-PEG3-Val-Cit-PAB-PNP: A cleavable peptide linker used in ADCs.

Uniqueness:

  • PEG Length: The three-unit PEG spacer in BCN-PEG3-Val-Cit provides optimal solubility and stability.

  • Specificity: The BCN group offers high specificity in click chemistry reactions, making it a preferred choice for bioconjugation.

This compound stands out for its versatility and efficiency in bioconjugation applications, making it a valuable tool in scientific research and pharmaceutical development.

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Properties

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51N5O10/c1-21(2)27(28(38)35-25(29(39)40)10-7-12-33-30(32)41)36-26(37)11-14-43-16-18-45-19-17-44-15-13-34-31(42)46-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,27H,5-20H2,1-2H3,(H,34,42)(H,35,38)(H,36,37)(H,39,40)(H3,32,33,41)/t22?,23?,24?,25-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZPLJIZEJSIEM-OKKIFYCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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